molecular formula C14H14ClN3O2S B1684181 Pirinixic acid CAS No. 50892-23-4

Pirinixic acid

Número de catálogo B1684181
Número CAS: 50892-23-4
Peso molecular: 323.8 g/mol
Clave InChI: SZRPDCCEHVWOJX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pirinixic acid, also known as WY-14,643, is a synthetic antihyperlipidemic agent . It is a typical fatty acid mimetic and has been characterized as a dual PPARα/γ agonist . It is under experimental investigation for the prevention of severe cardiac dysfunction, cardiomyopathy, and heart failure as a result of lipid accumulation within cardiac myocytes .


Synthesis Analysis

Pirinixic acid has served as a lead compound for several structure-activity relationship (SAR) studies addressing diverse targets for lipid mimetics . Many structural variants of pirinixic acid descendants have been developed . For instance, 2-((4-chloro-6-((4-(phenylamino)phenyl)amino)pyrimidin-2-yl)thio)octanoic acid has been identified as having high potential .


Molecular Structure Analysis

The molecular structure of Pirinixic acid plays a key role in its potency at PPARα. A diphenylamine-scaffold seems to be crucial . In silico analysis revealed an essential role for a hydrogen bond between the diphenylamine and a water cluster .


Chemical Reactions Analysis

Pirinixic acid is a peroxisome proliferator-activated receptor alpha (PPARα) agonist . It interacts with free fatty acid monomers derived from the ATGL catalyzed lipid oxidation reaction .

Aplicaciones Científicas De Investigación

Prevention of Cardiac Dysfunction

Pirinixic acid is a peroxisome proliferator-activated receptor alpha (PPARα) agonist that is under experimental investigation for prevention of severe cardiac dysfunction, cardiomyopathy, and heart failure as a result of lipid accumulation within cardiac myocytes .

Treatment for ATGL Deficiency

The treatment is primarily aimed at individuals with an adipose triglyceride lipase (ATGL) enzyme deficiency or mutation . ATGL is an enzyme that catalyzes the rate-limiting hydrolysis step of triglycerides in the triacylglycerol lipolysis cascade .

PPAR Activation

Pirinixic acid is involved in PPAR activation. PPARs are a family of ligand-activated receptors which include PPARα, PPARδ, and PPARγ subtypes that are expressed in varying amounts in nuclear membranes of different tissues .

Pre-clinical Trials

In pre-clinical trials, ATGL deficient mice administered pirinixic acid demonstrated reduced cardiac hypertrophy and improved cardiac function .

Anti-cancer Drug Targets

Pirinixic acid derivatives have been investigated for their effects on prostate cancer (PC-3) and neuroblastoma (UKF-NB-3) cell viability . These derivatives interfere with targets including PPARα, PPARγ, 5-lipoxygenase (5-LO), and microsomal prostaglandin and E2 synthase-1 (mPGES1) .

ABCB1-mediated Drug Transport

Pirinixic acid derivatives have been found to interfere with drug transport by the ATP-binding cassette (ABC) transporter ABCB1 in a drug-specific fashion .

Lipid Lowering Agent

Originally, Pirinixic acid was developed as a lipid-lowering agent without knowledge of its molecular target . It is a versatile fatty acid mimetic .

Mecanismo De Acción

Target of Action

Pirinixic acid, also known as WY-14643, is a potent agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα is a ligand-activated transcription factor distributed in various tissues and cells, playing vital roles in lipid metabolism and the pathology of the cardiovascular system .

Biochemical Pathways

The activation of PPARα by pirinixic acid affects several biochemical pathways. One of the key pathways is the triacylglycerol lipolysis cascade . In this pathway, the activation of PPARα leads to the breakdown of intracellular triglycerides into fatty acid monomers . This process is essential for the maintenance of normal cardiac function .

Pharmacokinetics

It’s known that pirinixic acid is a potent and selective pparα agonist, suggesting it has good bioavailability to exert its effects .

Result of Action

The activation of PPARα by pirinixic acid leads to several molecular and cellular effects. It initiates the breakdown of intracellular triglycerides into fatty acid monomers . This process reduces cardiac hypertrophy and improves cardiac function, as demonstrated in pre-clinical trials with ATGL-deficient mice . Pirinixic acid is under experimental investigation for the prevention of severe cardiac dysfunction, cardiomyopathy, and heart failure as a result of lipid accumulation within cardiac myocytes .

Action Environment

The action of pirinixic acid can be influenced by various environmental factors. It’s worth noting that the effectiveness of pirinixic acid is primarily aimed at individuals with an adipose triglyceride lipase (ATGL) enzyme deficiency or mutation .

Direcciones Futuras

Pirinixic acid has served as a lead compound for several structure-activity relationship (SAR) studies addressing diverse targets for lipid mimetics . Many structural variants of pirinixic acid descendants have been developed, and potent agents on metabolic, inflammatory, and neuroprotective targets were discovered . Some of these have proven in vivo efficacy . This suggests a promising future for this class of fatty acid mimetics .

Propiedades

IUPAC Name

2-[4-chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2S/c1-8-4-3-5-10(9(8)2)16-12-6-11(15)17-14(18-12)21-7-13(19)20/h3-6H,7H2,1-2H3,(H,19,20)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRPDCCEHVWOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)SCC(=O)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020290
Record name [4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Effects of several classes of peroxisomal proliferators on peroxisomal functions, hepatomegaly, hepatocarcinogenesis and lipid metabolism have been extensively investigated in rodents. Less is known about influences of these agents, some used as hypolipidemic drugs, on various metabolic parameters in humans. We examined effects of clofibrate, di(2-ethyl-hexyl)phthalate (DEHP) and pirinixic acid (WY-14,643) on phospholipid metabolism in human fibroblasts in culture. Clofibrate inhibited incorporation of [1-(14)C]hexadecanol and [1-(14)C]linolenic acid into ethanolamine phosphoglycerides in a time- and concentration-dependent manner; labeling of plasmalogens and non-plasmalogen ethanolamine phosphoglycerides was reduced by 40-80% compared to a generalized 10-30% inhibition of labeling of other phospholipids, including phosphatidylcholine. In pulse and pulse-chase experiments, selective inhibition of incorporation of [1,2-(14)C]ethanolamine, compared to [methyl-(3)H]choline, confirmed relative specificity of inhibition of ethanolamine phosphoglycerides. Similar concentration dependence and specificity for inhibition of phospholipid turnover was observed for DEHP and WY-14,643, in both control and mutant (Zellweger and adrenoleukodystrophy) fibroblasts, in the absence of major effects on peroxisomal markers. These observations that peroxisomal proliferators specifically inhibit ethanolamine phosphoglyceride turnover in human fibroblasts should be considered when assessing the efficacy and safety of such agents as hypolipidemic drugs or when evaluating mechanisms of proliferator action at the cellular level., Pirinixic acid (Wy-14,643) is an agonist of the peroxisome proliferator-activated receptor (PPAR) subtype alpha exhibiting beneficial effects in various inflammation-related processes in a slow, long-termed fashion. We recently showed that alpha-substituted pirinixic acid derivatives are agonists of PPAR alpha and act as dual inhibitors of 5-lipoxygenase (5-LO, EC 1.13.11.34) and the microsomal prostaglandin E(2) synthase-1 (EC 5.3.99.3). Here, we explored short-term effects of alpha-substituted pirinixic acid derivatives on typical neutrophil functions evoked by the agonist N-formyl-methionyl-leucyl-phenylalanine (fMLP) including leukotriene formation, generation of reactive oxygen species, and release of human leukocyte elastase (EC 3.4.21.37), and we investigated the modulation of related signalling pathways. Pirinixic acid derivatives that are substituted with alkyl residues in alpha-position of the carboxylic group and with a 6-aminoquinoline residue at the pyrimidine moiety cause inhibition of leukotriene formation, reactive oxygen species formation, and leukocyte elastase release in response to fMLP. In parallel, Ca(2+) mobilisation and the phosphorylation (activation) of p38 mitogen-activated protein kinase was significantly reduced, whereas phosphorylation of the extracellular signal-regulated kinase-2 was unaffected. Pirinixic acid itself was not or only marginally active in all these assays. Conclusively, targeted structural modification of pirinixic acid leads to bioactive compounds that display immediate anti-inflammatory properties in human neutrophils with potential therapeutic value., Normal function of the peroxisome proliferator-activated receptor alpha (PPARalpha) is crucial for the regulation of hepatic fatty acid metabolism. Fatty acids serve as ligands for PPARalpha, and when fatty acid levels increase, activation of PPARalpha induces a battery of fatty acid-metabolizing enzymes to restore fatty acid levels to normal. Hepatic fatty acid levels are increased during ethanol consumption. However, results of in vitro work showed that ethanol metabolism inhibited the ability of PPARalpha to bind DNA and activate reporter genes. This observation has been further studied in mice. Four weeks of ethanol feeding of C57BL/6J mice also impairs fatty acid catabolism in liver by blocking PPARalpha-mediated responses. Ethanol feeding decreased the level of retinoid X receptor alpha (RXRalpha) as well as the ability of PPARalpha/RXR in liver nuclear extracts to bind its consensus sequence, and the levels of mRNAs for several PPARalpha-regulated genes were reduced [long-chain acyl coenzyme A (acyl-CoA) dehydrogenase and medium-chain acyl-CoA dehydrogenase] or failed to be induced (acyl-CoA dehydrogenase, liver carnitine palmitoyl-CoA transferase I, very long-chain acyl-CoA synthetase, very long-chain acyl-CoA dehydrogenase) in livers of the ethanol-fed animals. Consistent with this finding, ethanol feeding did not induce the rate of fatty acid beta-oxidation, as assayed in liver homogenates. Inclusion of WY14,643, a PPARalpha agonist, in the diet restored the DNA-binding activity of PPARalpha/RXR, induced mRNA levels of several PPARalpha target genes, stimulated the rate of fatty acid beta-oxidation in liver homogenates, and prevented fatty liver in ethanol-fed animals. Blockade of PPARalpha function during ethanol consumption contributes to the development of alcoholic fatty liver, which can be overcome by WY14,643., Endothelium injury is a primary event in atherogenesis, which is followed by monocyte infiltration, macrophage differentiation, and smooth muscle cell migration. Peroxisome proliferator-activated receptors (PPARs) are transcription factors now recognized as important mediators in the inflammatory response. The aim of this study was to develop a human endothelial model to evaluate anti-inflammatory properties of PPAR activators. PPAR proteins (alpha, delta and gamma) are expressed in EAhy926 endothelial cells (ECs). Pirinixic acid (Wy-14643), fenofibrate, fenofibric acid, the Merck ligand PPARdelta activator L-165041, 15-deoxy-Delta(12,14)-prostaglandin J2, but not rosiglitazone (BRL-49653) inhibited the induced expression of vascular cell adhesion molecule-1 (VCAM-1), as measured by enzyme linked immunosorbent assay (ELISA), and monocyte binding to activated-EAhy926 cells. The PPARdelta activator L-165041 had the greatest potency to reduce cytokine-induced monocyte chemotactic protein-1 (MCP-1) secretion. All PPAR activators tested which impaired VCAM-1 expression reduced significantly nuclear p65 amount. These results show that EAhy926 endothelial cells are an adequate tool to substantiate and characterize inflammatory impacts of PPAR activators., For more Mechanism of Action (Complete) data for Pirinixic acid (10 total), please visit the HSDB record page.
Record name Pirinixic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8056
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Pirinixic acid

CAS RN

50892-23-4
Record name Pirinixic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50892-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirinixic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050892234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirinixic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [4-Chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ((4-Chloro-6-(2,3-xylidino)-2-pyrimidinyl)thio)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIRINIXIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86C4MRT55A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pirinixic acid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8056
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

A mixture of 21.4 g of (4,6-dichloro-2-pyrimidinylthio) acetic acid ethyl ester, 9.7 g of 2,3-dimethylaniline, 8.5 g of anhydrous sodium carbonate in 200 ml. of ethanol was heated under reflux with stirring for 4 hr. The mixture was filtered and water was added to the filtrate until precipitation occurred. This material was removed by filtration and amounted to 7.0 g. This material was treated with boiling 30% sodium hydroxide solution (30 ml.) and sufficient ethanol to obtain a clear solution. After cooling in ice the material was acidified with 30% hydrochloric acid solution. The resulting product was then recrystallized from ethanol giving 4.3 g of product, mp. 146°-151°C.
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pirinixic acid
Reactant of Route 2
Pirinixic acid
Reactant of Route 3
Reactant of Route 3
Pirinixic acid
Reactant of Route 4
Pirinixic acid
Reactant of Route 5
Pirinixic acid
Reactant of Route 6
Pirinixic acid

Q & A

Q1: What is the primary molecular target of pirinixic acid?

A1: Pirinixic acid, also known as WY-14643, primarily acts as a dual agonist of peroxisome proliferator-activated receptors (PPARs) α and γ. [, , , , ]

Q2: How does pirinixic acid exert its effects on lipid metabolism?

A2: Pirinixic acid binds to PPARα, leading to the upregulation of genes involved in fatty acid oxidation, such as carnitine palmitoyltransferase 1A (CPT1a), acyl-CoA oxidase, and various cytochrome P450 4A proteins. This results in increased breakdown of fatty acids and a decrease in circulating lipids. [, , , ]

Q3: Does pirinixic acid affect glucose metabolism?

A3: Yes, pirinixic acid has been shown to improve insulin sensitivity in vivo. In pregnant rats, acute PPARα activation by pirinixic acid reduced glucose-stimulated insulin hypersecretion by increasing insulin sensitivity. []

Q4: Beyond PPARs, what other targets does pirinixic acid interact with?

A4: Pirinixic acid has been found to inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), key enzymes involved in the biosynthesis of pro-inflammatory mediators. [, , ]

Q5: What are the potential downstream effects of pirinixic acid's inhibition of mPGES-1 and 5-LO?

A5: Inhibition of mPGES-1 and 5-LO by pirinixic acid and its derivatives leads to reduced production of prostaglandin E2 and leukotrienes, respectively. This dual inhibition contributes to the compound's anti-inflammatory effects observed in various in vitro and in vivo models. [, , ]

Q6: What is the molecular formula and weight of pirinixic acid?

A6: The molecular formula of pirinixic acid is C16H17ClN4O2S, and its molecular weight is 364.86 g/mol.

Q7: Is there any spectroscopic data available for pirinixic acid?

A7: While specific spectroscopic data is not explicitly mentioned in the provided abstracts, it can be assumed that techniques like NMR, IR, and mass spectrometry were used to confirm its structure during synthesis and characterization.

Q8: How does the α-substitution of pirinixic acid impact its PPAR activity?

A8: Introduction of an α-alkyl chain to pirinixic acid significantly enhances both PPARα and PPARγ agonism. The optimal chain length for PPARα activity is four to six carbons. [, , ]

Q9: How does the stereochemistry of pirinixic acid derivatives influence PPAR activation?

A10: Studies have shown that the (R)-enantiomer of certain pirinixic acid derivatives exhibits higher PPARα activity compared to the (S)-enantiomer, highlighting the importance of stereochemistry for receptor binding and activation. []

Q10: Have any structural modifications led to the discovery of compounds with dual PPAR and 5-LO/mPGES-1 inhibitory activity?

A11: Yes, incorporating a 2-aminothiazole moiety into pirinixic acid derivatives has resulted in compounds demonstrating both dual PPARα/γ activation and dual 5-LO/mPGES-1 inhibition. [, ]

Q11: Have any formulation strategies been explored to enhance the stability or bioavailability of pirinixic acid?

A11: The provided research primarily focuses on the synthesis and in vitro/in vivo pharmacological evaluation of pirinixic acid and its derivatives. Information regarding specific formulation strategies is not discussed in these studies.

Q12: What cell lines have been used to investigate the effects of pirinixic acid and its derivatives?

A14: Several cell lines, including HepG2 (human hepatocellular carcinoma), COS-7 (African green monkey kidney fibroblast), PC-3 (prostate cancer), UKF-NB-3 (neuroblastoma), and EAhy926 (human umbilical vein endothelial cells) have been utilized to study the biological activity of pirinixic acid derivatives. [, , , , ]

Q13: What animal models have been employed to assess the in vivo efficacy of pirinixic acid?

A15: Researchers have used rat models of hepatic ischemia-reperfusion injury, renal ischemia-reperfusion injury, carrageenan-induced pleurisy, and aortic aneurysm to evaluate the in vivo effects of pirinixic acid and its derivatives. [, , , ]

Q14: Are there any published clinical trials investigating the therapeutic potential of pirinixic acid in humans?

A16: While preclinical studies have shown promising results, the provided abstracts do not mention any completed or ongoing clinical trials involving pirinixic acid. []

Q15: Are there any other compounds with similar pharmacological activities to pirinixic acid?

A18: Several fibrates, such as bezafibrate, ciprofibrate, and fenofibrate, are clinically used PPARα agonists. Thiazolidinediones, like rosiglitazone and pioglitazone, are PPARγ agonists used for type 2 diabetes. [, ]

Q16: What are some key tools and resources used in pirinixic acid research?

A19: Common techniques used in these studies include cell culture, gene expression analysis (e.g., RT-PCR), protein analysis (e.g., western blotting), enzyme activity assays, animal models of disease, and computational modeling (e.g., molecular docking). [, , , , ]

Q17: What was the initial therapeutic application for which pirinixic acid was developed?

A20: Pirinixic acid was initially developed as a hypolipidemic agent for treating hyperlipidemia, although it never reached clinical use for this purpose. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.